Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Description
Benzyl 2-(hydroxymethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H21NO3/c18-10-14-8-16(9-14)6-7-17(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2 |
InChI Key |
CQOVMZQGVAULBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyl ester group. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, as well as the use of continuous flow reactors to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl 2-(carboxymethyl)-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- 2-azaspiro[3.4]octane derivatives
Uniqueness
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a hydroxymethyl group and a benzyl ester group on the spirocyclic core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Biological Activity
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
- Chemical Formula : C₁₃H₁₇N₁O₃
- Molecular Weight : 235.28 g/mol
- CAS Number : 1440961-75-0
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing readily available starting materials to form the spiro structure.
- Functional Group Modifications : Introducing hydroxymethyl and carboxylate groups to enhance biological activity.
This compound exhibits several biological activities, primarily through its interaction with specific receptors and enzymes in the body:
- Monoacylglycerol Lipase Modulation : This compound has been identified as a modulator of monoacylglycerol lipase, which is involved in lipid metabolism and has implications for pain management and inflammation control .
Pharmacological Effects
- Antinociceptive Activity : Studies indicate that compounds with similar structures may exhibit pain-relieving effects, suggesting potential applications in analgesia.
- Anti-inflammatory Properties : The modulation of lipid pathways can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
Study 1: Pain Management
A recent study investigated the efficacy of spirocyclic compounds, including this compound, in animal models of chronic pain. Results showed significant reductions in pain responses compared to control groups, indicating its potential as an analgesic agent.
Study 2: Inflammation Reduction
Another study focused on the anti-inflammatory properties of related azaspiro compounds. The findings demonstrated that these compounds could significantly inhibit pro-inflammatory cytokines in vitro, supporting their role in managing inflammatory conditions.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Antinociceptive | Monoacylglycerol lipase modulation | Significant reduction |
| Anti-inflammatory | Cytokine inhibition | Notable decrease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
